molecular formula C6H10N2O2 B1400984 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol CAS No. 66707-99-1

3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B1400984
CAS No.: 66707-99-1
M. Wt: 142.16 g/mol
InChI Key: XHAITGNHTDWKBZ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol typically involves the following steps:

  • Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine (NH2-NH2) with β-diketones or β-ketoesters under acidic conditions.

  • Methylation: The pyrazole ring is then methylated at the nitrogen atom using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

  • Introduction of Methoxymethyl Group: The methoxymethyl group is introduced through the reaction of the methylated pyrazole with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-one derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-ol can be compared with other similar pyrazole derivatives, such as:

  • 1-Methyl-1H-pyrazole-5-carboxylic acid: This compound differs in the presence of a carboxylic acid group instead of the methoxymethyl group.

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol: This compound has a phenyl group attached to the pyrazole ring, altering its chemical properties.

Properties

IUPAC Name

5-(methoxymethyl)-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAITGNHTDWKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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